6-Amino-2-phenylquinoline-4-carboxylic acid
Description
6-Amino-2-phenylquinoline-4-carboxylic acid (CAS: 109540-22-9) is a quinoline derivative characterized by a phenyl group at position 2, an amino group at position 6, and a carboxylic acid moiety at position 4 of the quinoline core. Quinoline derivatives are renowned for their diverse biological activities, including antibacterial, anticancer, and antitubercular properties . The presence of the carboxylic acid group enables further structural modifications, such as amidation or esterification, to optimize pharmacokinetic or pharmacodynamic profiles .
Properties
IUPAC Name |
6-amino-2-phenylquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c17-11-6-7-14-12(8-11)13(16(19)20)9-15(18-14)10-4-2-1-3-5-10/h1-9H,17H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFULYRJEYWIGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)N)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-phenylquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in ethanol, followed by cyclization to form the quinoline ring . The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 6-Amino-2-phenylquinoline-4-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro-2-phenylquinoline-4-carboxylic acid.
Reduction: 6-Amino-2-phenylquinoline-4-methanol.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Synthesis of 6-Amino-2-phenylquinoline-4-carboxylic Acid
The synthesis of 6-amino-2-phenylquinoline-4-carboxylic acid typically involves multi-step organic reactions, including the Doebner reaction, which is a common method for creating quinoline derivatives. Recent advancements have focused on optimizing these synthetic routes to improve yield and purity while enabling the introduction of various substituents that enhance biological activity .
Anticancer Activity
One of the most promising applications of 6-amino-2-phenylquinoline-4-carboxylic acid is its role as an anticancer agent. Studies have demonstrated that derivatives of this compound exhibit potent activity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. For instance, a derivative known as D28 has shown selective inhibition of histone deacetylases (HDACs), which are crucial in cancer progression. This compound was found to significantly increase apoptotic rates in K562 cells in a dose-dependent manner .
Antimicrobial Properties
The antimicrobial efficacy of 6-amino-2-phenylquinoline-4-carboxylic acid has been evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Research indicates that structural modifications enhance antibacterial activity, with certain derivatives displaying superior effectiveness compared to conventional antibiotics like ampicillin and gentamicin . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Inhibition of Enzymatic Targets
This compound has also been investigated for its potential as an inhibitor of enzymes involved in drug resistance mechanisms, such as P-glycoprotein and multidrug resistance protein 2 (MRP2). Compounds derived from 6-amino-2-phenylquinoline-4-carboxylic acid have shown promising results in overcoming drug resistance in cancer therapies by inhibiting these transport proteins .
Case Studies
Mechanism of Action
The mechanism of action of 6-Amino-2-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression and cellular functions . By inhibiting HDACs, this compound can induce cell cycle arrest and promote apoptosis in cancer cells . Additionally, it may interact with other enzymes and receptors, contributing to its diverse biological activities.
Comparison with Similar Compounds
The biological and physicochemical properties of quinoline-4-carboxylic acid derivatives are heavily influenced by substituents at positions 2, 4, and 4. Below is a detailed comparison of 6-amino-2-phenylquinoline-4-carboxylic acid with structurally related analogs:
Structural Modifications and Substituent Effects
Table 1: Substituent Variations in Quinoline-4-carboxylic Acid Derivatives
Antibacterial Activity
- 6-Amino-2-phenylquinoline-4-carboxylic acid: While direct MIC (Minimum Inhibitory Concentration) data for this compound is unavailable, structurally similar 2-phenylquinoline-4-carboxylic acid derivatives (e.g., 5a4 and 5a7 from ) exhibit MIC values of 64–128 µg/mL against Staphylococcus aureus and Escherichia coli. The amino group at position 6 is hypothesized to enhance bacterial target binding via hydrogen bonding or electrostatic interactions .
- The methoxy group may reduce cytotoxicity compared to halogens .
- However, halogenated derivatives often exhibit higher cytotoxicity .
Cytotoxicity
- Derivatives with polar substituents (e.g., amino or morpholine groups) show lower cytotoxicity. For example, 5a4 (a morpholine-containing analog) demonstrated negligible cytotoxicity in MTT assays , suggesting that the amino group in 6-amino-2-phenylquinoline-4-carboxylic acid may contribute to a favorable safety profile.
Physicochemical Properties
Solubility and Stability
- 6-Amino-2-phenylquinoline-4-carboxylic acid: The amino and carboxylic acid groups enhance aqueous solubility, facilitating formulation in polar solvents. This contrasts with 6-chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid, which is only slightly soluble in chloroform or methanol .
- 6-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid: Fluorine substitution improves metabolic stability, making it suitable for oral administration .
Biological Activity
6-Amino-2-phenylquinoline-4-carboxylic acid is a derivative of quinoline, a class of compounds known for their diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in antimicrobial and anticancer therapies. This article explores the biological activity of 6-amino-2-phenylquinoline-4-carboxylic acid, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 6-amino-2-phenylquinoline-4-carboxylic acid is characterized by the presence of an amino group at the 6-position and a carboxylic acid at the 4-position of the quinoline ring. This configuration is crucial for its biological activity, as it allows for potential interactions with various biological targets.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of quinoline derivatives. Specifically, 6-amino-2-phenylquinoline-4-carboxylic acid has shown significant antibacterial activity against various strains of bacteria. Research indicates that structural modifications in quinoline derivatives can enhance their binding affinity to bacterial enzymes, thereby increasing their efficacy.
| Compound | Bacterial Strain | MIC (μg/mL) | Activity Level |
|---|---|---|---|
| 6-Amino-2-phenylquinoline-4-carboxylic acid | Staphylococcus aureus | 64 | Significant |
| 6-Amino-2-phenylquinoline-4-carboxylic acid | Escherichia coli | 128 | Moderate |
| 6-Amino-2-phenylquinoline-4-carboxylic acid | Methicillin-resistant Staphylococcus aureus (MRSA) | 256 | Weak |
The minimum inhibitory concentration (MIC) values indicate that the compound exhibits potent activity against Gram-positive bacteria, particularly Staphylococcus aureus .
Anticancer Activity
Research has also explored the anticancer potential of this compound. Quinoline derivatives, including 6-amino-2-phenylquinoline-4-carboxylic acid, have demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways.
Case Study:
A study evaluated the effects of several quinoline derivatives on human cancer cell lines (H460, HT-29, MKN-45). The findings revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong cytotoxicity. For instance, one derivative displayed an IC50 value of 5 µM against H460 cells, suggesting significant potential for further development as an anticancer agent .
The biological activity of 6-amino-2-phenylquinoline-4-carboxylic acid is attributed to its ability to interact with specific molecular targets within microbial and cancer cells. The presence of the amino and carboxylic groups facilitates hydrogen bonding and electrostatic interactions with enzymes and receptors.
-
Antibacterial Mechanism:
- Inhibition of bacterial enzyme activity.
- Disruption of bacterial cell wall synthesis.
- Induction of oxidative stress within bacterial cells.
-
Anticancer Mechanism:
- Induction of apoptosis through activation of caspases.
- Modulation of cell cycle regulators.
- Inhibition of tumor growth by targeting specific signaling pathways.
Structure-Activity Relationship (SAR)
The efficacy of 6-amino-2-phenylquinoline-4-carboxylic acid can be enhanced through structural modifications. Studies suggest that substituents on the phenyl ring and variations in the amino group can significantly impact biological activity.
| Substituent Position | Effect on Activity |
|---|---|
| Para position | Increased lipophilicity enhances antibacterial activity |
| Meta position | Moderate effect on binding affinity |
| Ortho position | May reduce efficacy due to steric hindrance |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Amino-2-phenylquinoline-4-carboxylic acid, and what critical parameters influence reaction yields?
- Methodological Answer : The compound can be synthesized via the Doebner or Pfitzinger reaction, which are standard for quinoline derivatives. Key parameters include reaction temperature (reflux conditions in DMF), stoichiometric ratios of precursors (e.g., aniline derivatives), and purification steps (crystallization from THF or ethanol). For example, fluorinated analogs require refluxing equimolar mixtures of amino-phenyglyoxylic acid and benzoyl derivatives in DMF for 4 hours . Optimizing pH and temperature during cyclization is critical to avoid side products like decarboxylated intermediates .
Q. How should researchers characterize the purity and structural integrity of 6-Amino-2-phenylquinoline-4-carboxylic acid?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC with UV detection (λ = 254 nm) to assess purity (≥95% as per industrial standards) .
- NMR spectroscopy (¹H and ¹³C) to confirm the quinoline backbone and substituent positions, particularly the amino group at C6 and phenyl at C2 .
- Mass spectrometry (ESI-MS or HRMS) to verify molecular weight (theoretical: 279.29 g/mol) and detect isotopic patterns for brominated/chlorinated analogs .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer :
- Avoid inhalation or skin contact; use PPE (gloves, lab coats, and goggles) due to potential irritancy (no GHS classification available but treat as hazardous) .
- Store in tightly sealed containers under dry, ventilated conditions to prevent moisture absorption or electrostatic charge buildup .
- Dispose of waste via approved chemical disposal protocols, as the compound is not FDA-approved for human/animal use .
Advanced Research Questions
Q. How do structural modifications at specific positions of the quinoline core affect the compound's biochemical activity?
- Methodological Answer :
- C2 Substitution : Replacing the phenyl group with methyl or methoxy groups (e.g., 6-Amino-2-methylquinoline-4-carboxylic acid) reduces steric hindrance, enhancing enzyme-binding affinity in kinase inhibition assays .
- C6 Functionalization : Amino groups enable hydrogen bonding with biological targets (e.g., antimicrobial assays show 6-amino derivatives exhibit higher activity than halogenated analogs) .
- Carboxylic Acid at C4 : Critical for metal chelation in metalloenzyme inhibition; esterification or amidation at this position abolishes activity in amyloid-beta aggregation studies .
Q. What strategies can resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Control for Purity : Discrepancies in IC₅₀ values (e.g., antimicrobial activity) may arise from impurities; validate via HPLC and NMR before testing .
- Assay Conditions : Standardize solvent systems (DMSO concentration ≤1% to avoid cytotoxicity artifacts) and buffer pH (e.g., phosphate buffer at pH 7.4 for protein-binding studies) .
- Structural Confounders : Compare activity of 6-Amino-2-phenylquinoline-4-carboxylic acid with analogs (e.g., 6-ethoxy or 6-bromo derivatives) to isolate substituent effects .
Q. What computational approaches predict the compound's interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with PubChem-derived 3D structures (InChIKey: YQSQAMBLAQYQRR) to model binding to enzymes like cyclooxygenase-2 (COX-2) or β-secretase .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ constants) with experimental IC₅₀ values to predict activity of novel derivatives .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of protein-ligand complexes, focusing on hydrogen bonds between the C4 carboxylate and catalytic residues .
Data Contradiction Analysis
Q. How can researchers address conflicting reports on the compound's photostability and fluorescence properties?
- Methodological Answer :
- Environmental Factors : Divergent fluorescence quantum yields (Φ) may stem from solvent polarity (e.g., Φ = 0.42 in ethanol vs. 0.18 in water); replicate experiments under identical conditions .
- Degradation Pathways : Use LC-MS to identify photodegradants (e.g., decarboxylated products under UV light) and adjust storage protocols (amber vials, -20°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
